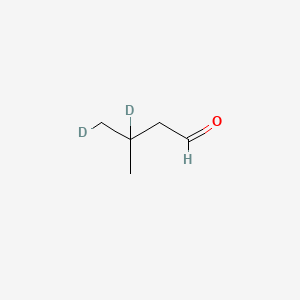

iso-Valeraldehyde-D2

Vue d'ensemble

Description

It is an aldehyde with the molecular formula C5H10O and a molar mass of 86.13 g/mol . This compound is a colorless liquid at standard temperature and pressure and is known for its pungent, malty odor . Iso-Valeraldehyde-D2 is used in various scientific research applications, including studies in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Iso-Valeraldehyde-D2 can be synthesized through several methods. One common synthetic route involves the hydroformylation of isobutene, where isobutene reacts with hydrogen and carbon monoxide to form this compound . Another method involves the isomerization of 3-methylbut-3-en-1-ol using copper oxide and zinc oxide as catalysts . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Analyse Des Réactions Chimiques

Iso-Valeraldehyde-D2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Substitution: This compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Major products formed from these reactions include isovaleric acid, isoamyl alcohol, and various substituted derivatives .

Applications De Recherche Scientifique

Iso-Valeraldehyde-D2 has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of iso-Valeraldehyde-D2 involves its interaction with specific molecular targets and pathways. For example, in chemotaxis studies, this compound binds to receptors on the surface of zoospores, triggering a signaling cascade that results in directed movement towards the compound . This binding is specific and saturable, indicating the presence of dedicated receptors for this compound .

Comparaison Avec Des Composés Similaires

Iso-Valeraldehyde-D2 can be compared with other similar compounds, such as n-valeraldehyde and 2-methylbutyraldehyde .

n-Valeraldehyde: This compound has a similar structure but lacks the branching seen in this compound.

2-Methylbutyraldehyde: This compound is another structural isomer with a different odor profile.

This compound is unique due to its specific odor profile and its effectiveness in various flavor and fragrance applications .

Propriétés

IUPAC Name |

3,4-dideuterio-3-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHRJJRRZDOVPD-WQPYEJCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CC([2H])(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)